molecular formula C9H15Br B12949799 1-(Bromomethyl)bicyclo[3.2.1]octane

1-(Bromomethyl)bicyclo[3.2.1]octane

Cat. No.: B12949799
M. Wt: 203.12 g/mol
InChI Key: XVSJKXOPZWQVSY-UHFFFAOYSA-N
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Description

1-(Bromomethyl)bicyclo[3.2.1]octane is a versatile chemical building block built upon the privileged bicyclo[3.2.1]octane scaffold. This bridged bicyclic structure is of significant interest in medicinal chemistry for its rigid, three-dimensional topology, which is valuable in constructing conformationally constrained analogs for structure-activity relationship (SAR) studies . Research indicates that the bicyclo[3.2.1]octane core is a key pharmacophore in the development of ligands for monoamine transporters . Specifically, this scaffold has been extensively investigated as a tropane bioisostere for the development of compounds that inhibit the dopamine transporter (DAT) and serotonin transporter (SERT), which are primary targets for understanding the mechanism of action of psychostimulants like cocaine . The bromomethyl functional group on this structure provides a reactive handle for further synthetic elaboration. It can undergo various cross-coupling reactions, such as Suzuki or Stille couplings, which are commonly used to introduce complex aromatic and heteroaromatic systems at the bridgehead position . This allows medicinal chemists to systematically explore the chemical space around the 1-position of the bicyclo[3.2.1]octane scaffold to optimize binding affinity and selectivity for target proteins. The compound serves as a critical intermediate in the synthesis of more complex, functionalized bicyclo[3.2.1]octanes, enabling research into new pharmacological tools and potential therapeutics for central nervous system (CNS) disorders . This product is intended for research purposes only in a laboratory setting.

Properties

Molecular Formula

C9H15Br

Molecular Weight

203.12 g/mol

IUPAC Name

1-(bromomethyl)bicyclo[3.2.1]octane

InChI

InChI=1S/C9H15Br/c10-7-9-4-1-2-8(6-9)3-5-9/h8H,1-7H2

InChI Key

XVSJKXOPZWQVSY-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(C1)(C2)CBr

Origin of Product

United States

Synthetic Methodologies for 1 Bromomethyl Bicyclo 3.2.1 Octane and Analogous Scaffolds

Strategies for Bicyclo[3.2.1]octane Core Construction

The construction of the bicyclo[3.2.1]octane skeleton is a central challenge in the synthesis of many complex natural products. Various strategies have been developed, ranging from classical annulation reactions to modern catalytic methods, to efficiently assemble this bridged ring system. These methods often aim to control the stereochemistry of multiple centers in a single transformation.

Intramolecular Cyclization Reactions for Bridged Bicyclo[3.2.1]octane Formation

Intramolecular cyclizations are powerful reactions that form cyclic structures from a single molecule containing all the necessary components. These reactions are particularly effective for creating the strained and complex architecture of bridged bicyclic systems like bicyclo[3.2.1]octanes.

Radical cyclizations offer a versatile method for the formation of C-C bonds and are well-suited for constructing bicyclic systems. These reactions typically involve the generation of a radical species that subsequently attacks an unsaturated moiety within the same molecule.

Manganese(III) acetate, Mn(OAc)₃, is a common reagent for mediating such cyclizations. For instance, the Mn(III)-mediated radical cyclization of alkynyl ketones has been explored for the synthesis of the bicyclo[3.2.1]octane fragment of rhodojaponin III and (−)-glaucocalyxin A. nih.govnih.gov In this approach, an alkynyl ketone precursor undergoes cyclization to form the bicyclic core. nih.gov For example, subjecting a TMS-alkynyl ketone to Mn(III)-mediated radical cyclization conditions afforded the desired bicyclo[3.2.1]octane product in a 43% yield. nih.gov This method has proven practical for creating highly oxygenated bicyclo[3.2.1]octane systems.

Another approach involves the reductive radical annulation of substrates using tributyltin hydride. The reduction of 5-(bromomethyl)cycloheptene with tributyltin hydride generates a cyclohept-4-enylmethyl radical, which undergoes transannular cyclization to yield bicyclo[3.2.1]octane. researchgate.net A general [3+2] radical annulation strategy has also been developed, which facilitates the construction of bicyclo[3.2.1]octane motifs found in ent-kaurane and beyerane-type diterpenoids. acs.org Furthermore, samarium(II)-mediated cyclopropane (B1198618) ring-opening can proceed through a radical intermediate to furnish the bicyclo[3.2.1]octane system. mdpi.com

Table 1: Examples of Radical-Mediated Cyclizations for Bicyclo[3.2.1]octane Synthesis
PrecursorReagent/ConditionsProductYieldReference
TMS-alkynyl ketoneMn(OAc)₃Bicyclo[3.2.1]octane derivative43% nih.gov
Alkynyl ketone 12Mn(OAc)₃14-oxygenated bicyclo[3.2.1]octane 1153%
5-(Bromomethyl)cyclohepteneTributyltin hydrideBicyclo[3.2.1]octane- researchgate.net

The intramolecular 1,3-dipolar cycloaddition of nitrones with alkenes is a highly efficient and atom-economical method for constructing five-membered heterocyclic rings, which can be precursors to or part of the bicyclo[3.2.1]octane scaffold. rsc.org This strategy allows for the creation of complex bicyclic isoxazolidines with high regio- and diastereoselectivity. rsc.orgrsc.org

A notable application involves the reaction of readily accessible vinylogous carbonates with N-substituted hydroxylamine (B1172632) hydrochlorides. rsc.org This reaction proceeds under catalyst-free conditions to generate nitrones in situ, which then undergo intramolecular cycloaddition to form a variety of bicyclic isoxazolidines in high yields. rsc.orgrsc.org These isoxazolidine (B1194047) products are valuable intermediates that can be further transformed into molecules containing the bicyclo[3.2.1]octane framework. Theoretical studies using Density Functional Theory (DFT) have been employed to rationalize the experimental selectivities observed in these cycloadditions. dergipark.org.tr

Table 2: Intramolecular 1,3-Dipolar Nitrone Cycloaddition for Bicyclo[3.2.1]octane Scaffolds
ReactantsConditionsKey IntermediateKey FeaturesReference
Vinylogous carbonates and N-substituted hydroxylamine hydrochloridesCatalyst-freeBicyclic isoxazolidinesHigh regio- and diastereoselectivity; High yields rsc.orgrsc.org

Palladium catalysis offers powerful tools for the formation of C-C bonds and the construction of complex molecular architectures. rsc.org Palladium(II)-catalyzed intramolecular cyclizations have been successfully applied to the synthesis of the bicyclo[3.2.1]octane core. rsc.org

One such strategy is an aminopalladation-triggered Heck-type reaction, which has been used to enantioselectively construct indole-fused bicyclo[3.2.1]octanes that bear an all-carbon quaternary bridgehead stereocenter. dicp.ac.cnbohrium.com The reaction of an alkyne-tethered cyclopentene (B43876) can be catalyzed by palladium to afford enantioenriched bicyclo[3.2.1]octadienes in excellent yields and enantioselectivities. researchgate.net Another innovative method involves a tandem intramolecular β-C(sp³)–H olefination and lactonization reaction, catalyzed by palladium(II), which transforms a linear carboxylic acid with a tethered olefin into a bicyclo[3.2.1]lactone scaffold. nih.gov This transformation demonstrates broad substrate scope and functional group compatibility. nih.gov

Table 3: Palladium-Catalyzed Intramolecular Cyclizations
Reaction TypeCatalyst SystemSubstrateProductKey FeaturesReference
Aminopalladition-triggered Heck-typePd(OAc)₂ / (R)-BinapN-sulfonyl-2-alkynylanilideIndole-fused bicyclo[3.2.1]octaneExcellent enantioselectivity dicp.ac.cn
Intramolecular β-C(sp³)–H olefination/lactonizationPalladium(II)Linear carboxylic acid with tethered olefinBicyclo[3.2.1]lactoneBroad substrate scope, good yields (65-73%) nih.gov
Intramolecular Alkene-Alkyne CouplingPalladiumAlkyne-tethered cyclopenteneBicyclo[3.2.1]octadieneExcellent yields and enantioselectivities (>99% ee) researchgate.net

Organocatalytic and Transition Metal-Catalyzed Approaches to Bicyclo[3.2.1]octane Scaffolds

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, providing access to chiral molecules without the need for metal catalysts. Domino reactions, in particular, offer an efficient route to complex structures like bicyclo[3.2.1]octanes by forming multiple bonds in a single synthetic operation.

The organocatalytic domino Michael-aldol reaction is a highly effective method for the direct and enantioselective synthesis of functionalized bicyclo[3.2.1]octane derivatives. acs.orgnih.gov This reaction typically involves the reaction of a cyclic 1,3-dione or 1,3-ketoester with an α,β-unsaturated or β,γ-unsaturated aldehyde or ketone. acs.orgnih.gov

For example, the reaction between cyclic 1,3-ketoesters and β,γ-unsaturated 1,2-ketoesters, catalyzed by a chiral organocatalyst, can produce bicyclo[3.2.1]octanes with four stereogenic centers, including two quaternary carbons. acs.orgnih.gov These reactions proceed in good yields (53–98%) and with high enantioselectivities (up to 95:5 ee). nih.gov Similarly, a Lewis base-catalyzed domino Michael/aldol (B89426) reaction between α,β-unsaturated aldehydes and 1,2-diones yields chiral bicyclo[3.2.1]octane-6-carbaldehydes with excellent enantioselectivities (90-98% ee). nih.gov These domino or cascade reactions provide an atom-economical route to the bicyclo[3.2.1]octane core, often from simple, achiral starting materials. ucl.ac.uk

Table 4: Organocatalytic Domino Michael-Aldol Reactions for Bicyclo[3.2.1]octane Synthesis
ReactantsCatalyst TypeYieldEnantioselectivity (ee)Reference
Cyclic 1,3-ketoesters and β,γ-unsaturated 1,2-ketoestersChiral aminocatalyst53-98%up to 95:5 acs.orgnih.gov
α,β-Unsaturated aldehydes and 1,2-dionesChiral Lewis base-90-98% nih.gov
Cyclic 1,3-ketoesters and β,γ-unsaturated amidesChiral aminocatalystGood- mdpi.com
Intramolecular Diels-Alder Reactions in Bridged System Synthesis

The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for the construction of complex polycyclic systems, including the bicyclo[3.2.1]octane skeleton. nih.govmdpi.com This strategy involves the thermal or Lewis acid-catalyzed cyclization of a substrate containing both a diene and a dienophile.

A notable example involves the conversion of the monoterpene (R)-carvone into a tricyclo[3.2.1.02,7]octane derivative, which can then be transformed into the bicyclo[3.2.1]octane system. nih.govmdpi.com The key step is the IMDA reaction of a 5-vinyl-1,3-cyclohexadiene intermediate. Heating this intermediate in a sealed tube at high temperatures leads to the formation of the tricyclic product, which can subsequently undergo regioselective cleavage of the cyclopropane ring to yield the desired bicyclo[3.2.1]octane framework. nih.govmdpi.com

ReactantConditionsProductYield
5-vinyl-1,3-cyclohexadiene derivativeToluene, 190 °C, 48 hTricyclo[3.2.1.02,7]oct-3-ene derivative80%

Table 1: Intramolecular Diels-Alder Reaction for Bicyclo[3.2.1]octane Precursor Synthesis. nih.gov

This approach highlights the utility of the IMDA reaction in establishing the core bicyclo[3.2.1]octane structure from readily available starting materials. nih.govmdpi.com

Scandium-Catalyzed Oxidative Cyclizations

Scandium-catalyzed reactions have emerged as effective methods for constructing bicyclo[3.2.1]octane systems. One such strategy involves a scandium-catalyzed Diels-Alder reaction followed by an intramolecular oxidative cyclization. This approach allows for the formation of highly functionalized bicyclo[3.2.1]octanes. Scandium trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) is a particularly effective Lewis acid catalyst for the Diels-Alder reaction, as it is recoverable and reusable. researchgate.net

Another innovative method is an iodine-induced cyclization and oxidation of allylic alcohols. This reaction proceeds through the creation of six new bonds to form highly functionalized bicyclo[3.2.1]octanes. researchgate.net Mechanistic studies have guided the development of a cross-coupling strategy that begins with a scandium-catalyzed Diels-Alder reaction, followed by intramolecular oxidative cyclization to yield the bicyclo[3.2.1]octane core.

Rearrangement-Based Syntheses of Bicyclo[3.2.1]octane Derivatives

Molecular rearrangements offer another significant avenue to the bicyclo[3.2.1]octane skeleton, often proceeding through ring-expansion or ring-contraction pathways.

Acid-Promoted Rearrangements to Bicyclo[3.2.1]octane Systems

Acid-promoted rearrangements are a common strategy for synthesizing bicyclo[3.2.1]octane derivatives. mdpi.comresearchgate.net For instance, the treatment of specific organic substrates with acids like triflic acid (TfOH) can induce protonation and subsequent rearrangement to form the bicyclo[3.2.1] system. mdpi.comresearchgate.net An efficient, site- and stereo-selective bicyclization of arylacetylenes to benzobicyclo[3.2.1]octanes has been achieved using this method. researchgate.netrsc.org This reaction proceeds with atom and step economy, forming two carbon-carbon bonds on remote alkyl C-H bonds through a twofold long-distance cationic rearrangement. rsc.org

Beckmann Rearrangements in Bicyclic Oximes

The Beckmann rearrangement of oximes derived from bicyclic ketones provides a route to nitrogen-containing bicyclo[3.2.1]octane systems, specifically 2-azabicyclo[3.2.1]octan-3-ones. rsc.org The first reported instance involved the treatment of a norcamphor-derived oxime with benzenesulfonyl chloride or sulfuric acid, which resulted in the migration of the bridgehead C-C bond to yield the corresponding lactam. rsc.org The yields for this type of rearrangement can vary significantly, ranging from 35% to 90%. rsc.org

Studies on 8-oximinobicyclo[3.2.1]octane-3-carboxylic acids have shown that the stereochemistry of the oxime influences the reaction outcome. core.ac.uk The syn-oxime undergoes a classical Beckmann rearrangement to form the expected lactam. core.ac.uk In contrast, the anti-oxime yields a mixture of the rearranged lactam and a lactone, the latter resulting from a fragmentation process and subsequent recyclization involving the neighboring carboxyl group. core.ac.uk These rearrangements are typically carried out by heating the oximino acids in trifluoroacetic acid. core.ac.uk

SubstrateReagentProduct(s)
syn-8-oximinobicyclo[3.2.1]octane-3-carboxylic acidTrifluoroacetic acidLactam
anti-8-oximinobicyclo[3.2.1]octane-3-carboxylic acidTrifluoroacetic acidLactam and Lactone

Table 2: Beckmann Rearrangement of Bicyclo[3.2.1]octane Oximes. core.ac.uk

Wagner-Meerwein and Aza-Cope Rearrangements

Wagner-Meerwein rearrangements, which are common in bicyclic systems, can also be employed in the synthesis of the bicyclo[3.2.1]octane framework. sinica.edu.tw These rearrangements involve the 1,2-shift of a group, typically an alkyl group, to an adjacent carbocation, often leading to a more stable carbocation or a change in the ring system.

The aza-Cope rearrangement is another powerful tool for constructing nitrogen-containing bicyclic systems. rsc.org For example, the synthesis of the 2-azabicyclo[3.2.1]octane core, a key intermediate in the total synthesis of Strychnos alkaloids, utilizes an Aza-Cope-Mannich rearrangement. rsc.org This process involves the rsc.orgrsc.org-sigmatropic rearrangement of an iminium intermediate, leading to the formation of the desired tricyclic system containing the azabicyclo[3.2.1]octane core. rsc.org

Annelation Reactions and Multiple Bond Formations for Bicyclo[3.2.1]octane Assembly

Annelation, or ring-forming, reactions provide a direct method for constructing the bicyclo[3.2.1]octane skeleton. The reaction of a cyclopentanone (B42830) enamine with ethyl α-(bromomethyl)acrylate, for example, yields ethyl bicyclo[3.2.1]octan-8-one-3-endo-carboxylate. acs.org This transformation generally proceeds through an initial alkylation followed by a proton transfer to regenerate an enamine, which then undergoes an intramolecular Michael reaction to close the ring. acs.org

Diastereoselective and Enantioselective Construction of Bicyclo[3.2.1]octane Frameworks

The stereocontrolled synthesis of the bicyclo[3.2.1]octane core is a critical aspect of accessing specific stereoisomers of 1-(bromomethyl)bicyclo[3.2.1]octane. Various catalytic and non-catalytic methods have been developed to achieve high levels of diastereoselectivity and enantioselectivity.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of bicyclo[3.2.1]octane derivatives. mdpi.com For instance, an organocatalytic domino Michael/Aldol reaction has been utilized for the direct and highly stereoselective preparation of bicyclo[3.2.1]octane derivatives with four stereogenic centers, including two quaternary carbons. acs.orgnih.gov This reaction between β,γ-unsaturated 1,2-ketoesters and cyclic 1,3-ketoesters can produce various bicyclo[3.2.1]octanes in good yields (53–98%), with diastereoselectivities ranging from 1:1 to 5:1 dr and enantioselectivities up to 95:5 ee. nih.gov Similarly, a tandem Michael-Henry reaction between cyclohexane-1,2-diones and nitroalkenes, catalyzed by a quinine-derived thiourea, creates four stereogenic centers and yields bicyclo[3.2.1]octan-8-ones with high diastereoselectivity and enantioselectivity (92-99% ee). researchgate.net

Palladium-catalyzed cascade reactions have also proven effective. An enantioselective construction of indole-fused bicyclo[3.2.1]octanes bearing an all-carbon quaternary bridgehead stereocenter was achieved through an aminopalladation-triggered Heck-type reaction. bohrium.comacs.org This method demonstrates good functional group tolerance under mild conditions.

Other notable strategies include intramolecular [3 + 2] nitrone cycloaddition reactions, which provide a regio- and diastereoselective route to complex bicyclo[3.2.1]octane scaffolds. rsc.org Furthermore, the commercially available monoterpene carvone (B1668592) has been used as a chiral starting material to efficiently produce the bicyclo[3.2.1]octane framework in an enantiomerically pure form through a sequence involving an intramolecular Diels-Alder reaction and cyclopropane ring opening. mdpi.com A catalyst-free cascade Michael/Henry reaction using a functionalized vinylogous nucleophile has also been reported to generate structurally distinct bicyclo[3.2.1]octanes with excellent diastereoselectivities (≥10:1 dr). researchgate.net

Strategies for Introduction and Transformation of the 1-(Bromomethyl) Moiety

Once the bicyclo[3.2.1]octane scaffold is constructed, the introduction of the 1-(bromomethyl) group is a key step. This can be achieved through direct bromination, incorporation of a bromomethyl-containing fragment during the cyclization process, or functional group interconversions.

Bromination Methods for Bicyclo[3.2.1]octane Systems

Direct bromination of bicyclo[3.2.1]octane systems can be a straightforward approach. For instance, the reaction of bicyclo[2.2.2]octene with N-bromosuccinimide (NBS) can lead to rearranged products, including brominated bicyclo[3.2.1]octenes. sci-hub.se The reaction of 2-methyl-endo-tricyclo[3.2.1.0(2,4)]octane with bromine in carbon tetrachloride results in the formation of 2-exo,3-endo-dibromo-2-endo-methylbicyclo[3.2.1]octane. acs.org Furthermore, the reaction of alkene 2a with bromine has been shown to produce dibromo-bicyclo[3.2.1]octane 19 in 41% yield.

Incorporation of Bromomethyl Acrylate Moieties in Annulation Processes

A powerful strategy for constructing functionalized bicyclo[3.2.1]octanes involves the use of α-(bromomethyl)acrylates in annulation reactions. The reaction of a cyclopentanone enamine with ethyl α-(1-bromomethyl)acrylate yields ethyl bicyclo[3.2.1]octan-8-one-3-endo-carboxylate. researchgate.net This process typically involves an initial alkylation followed by a Michael reaction. Similarly, condensation of pyrrolidine (B122466) enamines of 4-alkylcyclohexanones with methyl α-(bromomethyl)acrylate affords methyl 7-alkyl-9-oxobicyclo[3.3.1]nonane-3-carboxylates, which can be seen as a related bicyclic system. researchgate.net More recently, a phosphine-catalyzed domino reaction of 2-(bromomethyl)acrylates has been developed to generate complex bicyclic structures. acs.org

Functional Group Interconversions to Achieve 1-(Bromomethyl) Substitution

Functional group interconversion is a common and versatile method for introducing a bromomethyl group. A primary alcohol at the C1 position of the bicyclo[3.2.1]octane skeleton can be converted to the corresponding bromide. For example, a hydroxymethylene group can be introduced and subsequently transformed. google.comgoogle.com The reduction of 5-(bromomethyl)cycloheptene with tributyltin hydride leads to the formation of bicyclo[3.2.1]octane through a transannular radical cyclization, highlighting a pathway where the bromomethyl group is a precursor to the final bicyclic alkane. researchgate.net While not directly forming this compound, this demonstrates the utility of a bromomethyl group in the synthesis of this scaffold. Another example involves the synthesis of azaspiro bicyclo hydantoins where a key step is the alkylation with 1-bromomethyl-3-fluorobenzene. scispace.com

Stereocontrol in the Introduction of the Bromomethyl Group

Achieving stereocontrol during the introduction of the bromomethyl group is essential for the synthesis of specific stereoisomers. In the context of synthesizing polysubstituted bicyclo[1.1.0]butanes, a related strained bicyclic system, a highly diastereoselective synthesis of polysubstituted bromomethyl-iodocyclopropanes has been reported. nih.gov This was achieved through a diastereoselective carbometalation of cyclopropenes. While this example does not directly pertain to the bicyclo[3.2.1]octane system, the principles of stereocontrolled introduction of a bromomethyl group are relevant. The stereochemistry of the final product is often dictated by the stereochemistry of the starting materials and the reaction mechanism, as seen in the ring-opening metathesis of strained bicyclic systems which proceeds with conservation of the configuration of the stereogenic centers. beilstein-journals.org

Computational and Theoretical Studies on Bicyclo 3.2.1 Octane Systems

Density Functional Theory (DFT) Applications in Bicyclo[3.2.1]octane Research

Density Functional Theory (DFT) has emerged as a powerful tool for studying bicyclo[3.2.1]octane systems, providing valuable insights into their chemical properties. rroij.com DFT calculations allow for the analysis of various aspects of these molecules, from reaction mechanisms to stereoselectivity.

DFT calculations have been instrumental in elucidating the mechanisms of reactions involving the bicyclo[3.2.1]octane core. acs.org For instance, in the context of domino reactions that form this bicyclic system, theoretical calculations of transition states have been performed to understand the origins of observed stereoselectivities. acs.orgnih.gov These studies often involve mapping the potential energy surface of a reaction, identifying the structures of transition states, and calculating their corresponding activation energies.

In one study, the mechanism of a ring expansion to form a [3.2.1]bicyclic system was computationally examined. acs.org The calculations started from a norbornan-3-aminyl radical intermediate and analyzed the competition between a stepwise ring expansion and a radical reduction. acs.org The rate-limiting step was determined to be the C−C bond cleavage, with calculated activation energies ranging from 17 to 22 kcal mol⁻¹. acs.org The subsequent formation of the bicyclic carbon-centered radical was found to be significantly exergonic. acs.org

Table 1: Calculated Activation and Reaction Energies for a Ring Expansion Reaction

Parameter Value (kcal mol⁻¹)
Activation Energy (ΔG‡) for C−C bond cleavage 17 - 22
Free Energy (ΔG) for bicyclic radical formation -12 to -15
Activation Energy (ΔG‡) for desulfonylation ~2 - 5

This table is based on data from a computational study on the rearrangement of azanorbornanic aminyl radicals. acs.org

The stereochemical outcome of reactions is a critical aspect of organic synthesis, and DFT calculations have been successfully applied to model and predict the stereoselectivity of reactions involving bicyclo[3.2.1]octane systems. nih.gov The rigid nature of the bicyclo[3.2.1]octane framework often leads to high facial selectivity in reactions.

Theoretical DFT calculations have been used to explain the excellent stereoselectivities observed in organocatalytic domino reactions that produce bicyclo[3.2.1]octane derivatives. acs.orgnih.gov By modeling the transition states for the formation of different stereoisomers, researchers can determine the lowest energy pathway and thus predict the major product. These computational models often reveal a dual activation mode where the catalyst interacts with both reactants, guiding the stereochemical course of the reaction. acs.orgnih.gov

In another example, computational studies were used to examine the transition state energies associated with the formation of eight possible aldol (B89426) intermediates in an intramolecular cyclization, providing a deeper understanding of the mechanistic pathway of the enantioselective reaction. researchgate.net

Conformational Landscape Analysis of Halogenated Bicyclo[3.2.1]octanes

The conformational flexibility of the bicyclo[3.2.1]octane system, although constrained, plays a significant role in its reactivity. Computational methods are used to explore the conformational landscape of these molecules, identifying the most stable conformers and the energy barriers between them.

The bicyclo[3.2.1]octane ring system can be conceptualized as having conformations similar to chair and boat forms of cyclohexane. uci.edu Low-energy conformers of bicyclo[3.2.1]octane are often compared to norbornane. uci.edu For halogenated derivatives, the presence of the halogen atom can influence the conformational preferences.

Computational models predict a specific three-dimensional structure for the bicyclo[3.2.1]octane core that dictates how reagents can approach. The seven-membered ring is often found in a chair-boat conformation, which minimizes steric and electronic repulsions. This inherent conformational preference creates distinct steric environments on the opposite faces of the molecule, which is a key factor in determining the stereoselectivity of reactions.

Quantum Chemical Descriptors for Reactivity and Selectivity Predictions

Quantum chemical descriptors are numerical values derived from computational calculations that quantify various electronic and steric properties of a molecule. These descriptors can be used to build quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the reactivity and selectivity of new compounds. rsc.org

For bicyclo[3.2.1]octane systems, descriptors such as frontier molecular orbital (FMO) energies (HOMO and LUMO), atomic charges, and electrostatic potentials can be calculated to predict how the molecule will interact with other reagents. researchgate.net For example, FMO analysis can predict the behavior of carbonyl groups in nucleophilic additions.

In one study, reactivity indices were proposed to describe the electrophilic and nucleophilic properties of substrates and reagents in reactions leading to the formation of 6,8-dioxabicyclo[3.2.1]octanes. researchgate.net The calculated activation barriers for competing reaction pathways correlated well with the observed reaction direction and the proposed reactivity indices. researchgate.net The integration of such quantum chemical descriptors with machine learning methods is a promising approach for the rapid and accurate prediction of chemical reactivity and selectivity. rsc.orgacs.org

Table 2: Mentioned Compounds

Compound Name
1-(Bromomethyl)bicyclo[3.2.1]octane
Bicyclo[3.2.1]octane
Norbornane

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the three-dimensional structure of bicyclic compounds like 1-(Bromomethyl)bicyclo[3.2.1]octane. The rigid nature of the bicyclo[3.2.1]octane skeleton leads to distinct chemical shifts and coupling constants for the protons and carbons, which are highly dependent on their spatial orientation.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Spectroscopy: The complete assignment of ¹H and ¹³C NMR spectra is fundamental for structural verification. researchgate.net In substituted bicyclo[3.2.1]octanes, the chemical shifts of the bridgehead protons and carbons, as well as those on the different bridges, provide significant structural information. For instance, the presence of a substituent at the C1 position, such as the bromomethyl group, will induce notable shifts in the signals of neighboring nuclei. The stereochemistry of substituents can be inferred from the magnitude of these shifts, with axial and equatorial substituents exerting different electronic and steric effects. researchgate.net For example, an axial bromine substituent at certain positions in a bicyclo[3.2.1]octane system can cause an upfield shift of approximately 5 ppm for the C8 carbon due to a gauche interaction. researchgate.net

Two-Dimensional (2D) NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning all proton and carbon signals. COSY experiments establish proton-proton coupling networks, allowing for the tracing of the connectivity within the bicyclic framework. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals long-range (2-3 bond) correlations, which are invaluable for identifying quaternary carbons and confirming the attachment of the bromomethyl group to the C1 bridgehead position. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information on the through-space proximity of protons, aiding in the determination of the relative stereochemistry and preferred conformations of the molecule. researchgate.net

Conformational Dynamics: While the bicyclo[3.2.1]octane system is rigid, some conformational flexibility, particularly in the seven-membered ring, can exist. Variable temperature NMR studies can be employed to investigate these dynamics. Changes in chemical shifts and coupling constants with temperature can provide insights into the energetic barriers between different conformations. In related bicyclic systems, knowledge of the ring geometry is considered indispensable for the interpretation of NMR spectra.

A hypothetical table of expected ¹³C NMR chemical shift ranges for this compound is presented below, based on general principles and data from related structures.

Interactive Data Table: Estimated ¹³C NMR Chemical Shifts for this compound

Carbon AtomEstimated Chemical Shift (ppm)Rationale
C145-55Bridgehead carbon bearing the bromomethyl group.
C230-40Methylene (B1212753) carbon adjacent to the substituted bridgehead.
C325-35Methylene carbon on the three-carbon bridge.
C425-35Methylene carbon on the three-carbon bridge.
C540-50Bridgehead carbon.
C630-40Methylene carbon on the two-carbon bridge.
C730-40Methylene carbon on the two-carbon bridge.
C835-45Methylene carbon on the one-carbon bridge.
CH₂Br35-45Carbon of the bromomethyl group, influenced by the bromine atom.

Mass Spectrometry (MS) for Mechanistic Probes and Isomer Differentiation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is essential for confirming the identity of this compound and for differentiating it from its isomers.

Electron Ionization (EI) Mass Spectrometry: In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. A key feature would be the isotopic pattern of bromine, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). google.com

The fragmentation of the bicyclo[3.2.1]octane core often involves the loss of small, stable neutral molecules like ethene or propene. aip.org The presence of the bromomethyl group introduces additional fragmentation pathways. A prominent fragmentation would be the loss of a bromine radical (•Br) or a bromomethyl radical (•CH₂Br). The cleavage of the C-Br bond is a common pathway, leading to a [M-Br]⁺ ion. gla.ac.uk The stability of the resulting carbocation will influence the intensity of this peak.

Mechanistic Probes: Tandem mass spectrometry (MS/MS) can be used as a mechanistic probe. By selecting a specific fragment ion and subjecting it to further fragmentation, detailed information about the fragmentation pathways can be obtained. This can help to understand the stability of various intermediates and the rearrangement processes that may occur in the gas phase.

Isomer Differentiation: Mass spectrometry is a crucial tool for differentiating structural isomers. researchgate.net While isomers have the same molecular weight, their fragmentation patterns can be significantly different. For example, an isomer where the bromomethyl group is attached to a different carbon on the bicyclic scaffold would likely exhibit a different set of fragment ions or different relative abundances of common fragments. Techniques like gas chromatography-mass spectrometry (GC-MS) are particularly useful, as the isomers may also have different retention times, providing an additional dimension of separation and identification. nih.gov

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

m/z ValueProposed FragmentFragmentation Pathway
202/204[C₉H₁₅Br]⁺Molecular ion (M⁺)
123[C₉H₁₅]⁺Loss of •Br from the molecular ion
109[C₈H₁₃]⁺Loss of •CH₂Br from the molecular ion
95[C₇H₁₁]⁺Fragmentation of the bicyclic core
81[C₆H₉]⁺Further fragmentation of the bicyclic core

Vibrational Spectroscopy (IR, Raman) for Structural and Electronic Insights in Bridged Systems

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to C-H stretching and bending vibrations of the alkane framework. The C-H stretching vibrations are typically observed in the 2850-3000 cm⁻¹ region. The presence of the bromomethyl group would introduce a C-Br stretching vibration, which is typically found in the fingerprint region of the spectrum, usually between 500 and 700 cm⁻¹. The exact position of this band can be influenced by the conformation of the bromomethyl group. The absence of significant absorptions in other regions (e.g., no C=O or O-H stretches) confirms the purity of the compound.

Structural and Electronic Insights: The vibrational frequencies are dependent on the bond strengths and the masses of the atoms involved. Theoretical calculations, often using density functional theory (DFT), can be used to predict the vibrational spectra of this compound. doi.orgresearchgate.net By comparing the calculated spectrum with the experimental spectrum, a detailed assignment of the vibrational modes can be achieved. cdnsciencepub.com This comparison can also provide insights into the conformational preferences of the molecule, as different conformers will have slightly different vibrational frequencies. researchgate.net The electronic influence of the bromine atom can be subtly reflected in shifts of the vibrational frequencies of the adjacent C-H and C-C bonds.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Spectroscopy Technique
C-H Stretch (alkane)2850-3000IR, Raman
CH₂ Bend (scissoring)1440-1480IR, Raman
C-C Stretch (ring)800-1200Raman
C-Br Stretch500-700IR, Raman

X-ray Crystallography for Definitive Absolute and Relative Configuration Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. acs.orgpublish.csiro.au It provides unambiguous information about bond lengths, bond angles, and torsional angles, which allows for the definitive determination of both the relative and absolute configuration of chiral centers.

Structural Elucidation: For this compound, a single-crystal X-ray diffraction analysis would provide the exact coordinates of all atoms in the crystal lattice. This would confirm the connectivity of the atoms, including the attachment of the bromomethyl group to the C1 bridgehead position. The analysis would also reveal the precise conformation of the bicyclo[3.2.1]octane skeleton in the solid state. This is particularly important for rigid bicyclic systems, where subtle distortions from idealized geometries can occur.

Absolute and Relative Configuration: Since this compound is a chiral molecule, determining its absolute configuration is crucial. X-ray crystallography can determine the absolute configuration if a heavy atom, such as bromine, is present in the molecule. google.com The anomalous dispersion of X-rays by the heavy atom allows for the differentiation between the two enantiomers. The determination of the absolute configuration is essential for understanding the stereochemical outcome of synthetic reactions and for studies involving biological activity. The relative configuration of all stereocenters within the molecule is also unequivocally established. libretexts.org

Intermolecular Interactions: In addition to the intramolecular structural details, X-ray crystallography also provides information about how the molecules are packed in the crystal lattice. This can reveal the presence of any significant intermolecular interactions, such as dipole-dipole interactions or weak hydrogen bonds, which can influence the physical properties of the compound.

A successful X-ray crystallographic study would yield a detailed structural model and a set of crystallographic data, as hypothetically outlined in the table below.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterHypothetical ValueSignificance
Crystal SystemOrthorhombicDescribes the symmetry of the unit cell.
Space GroupP2₁2₁2₁Defines the symmetry elements within the unit cell.
a (Å)8.5Unit cell dimension.
b (Å)10.2Unit cell dimension.
c (Å)12.1Unit cell dimension.
V (ų)1045Volume of the unit cell.
Z4Number of molecules per unit cell.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Synthetic Utility and Applications in Complex Molecule Construction

1-(Bromomethyl)bicyclo[3.2.1]octane as a Versatile Synthetic Synthon

The strategic positioning of a reactive bromomethyl group on the rigid bicyclo[3.2.1]octane structure gives this compound considerable synthetic value. This allows it to be used in various chemical reactions to incorporate the bicyclic core into larger, more intricate molecules.

The primary reactivity of this compound is centered on the bromomethyl group. This functional group serves as a versatile handle for a variety of nucleophilic substitution reactions. For instance, it can react with different nucleophiles to add a wide range of functionalities to the bicyclic framework. This reactivity is crucial for its use in synthesizing complex molecules where the bicyclo[3.2.1]octane unit is a key component. The rigidity of the bicyclic system ensures a well-defined spatial arrangement of any newly introduced functional group, which is vital in the synthesis of stereochemically complex targets.

A notable application of this compound and its derivatives lies in the creation of bridged quaternary carbon centers. mdpi.comnih.gov These structural motifs, where a carbon atom is bonded to four other carbons within a bridged ring system, are challenging to synthesize but are found in many complex natural products. rsc.org The bridgehead position of the bicyclo[3.2.1]octane system is itself a quaternary carbon. By using this compound as a starting material, chemists can build upon the structure to generate more complex bridged systems containing all-carbon quaternary centers. mdpi.com For example, intramolecular cyclization reactions involving the bromomethyl group or its derivatives can lead to the formation of additional rings, thereby creating intricate polycyclic systems with a central bridged quaternary carbon.

Integration of the Bicyclo[3.2.1]octane Scaffold in Natural Product Total Synthesis

The bicyclo[3.2.1]octane core is a common feature in the structures of many natural products, especially neolignans and diterpenoids. nih.govacs.orgnih.govdicp.ac.cn The use of pre-functionalized building blocks like this compound can simplify the synthesis of these complex molecules by providing a ready-made bicyclic core that can be further modified. acs.orgbeilstein-journals.orgacs.org

Numerous natural products with significant biological activities contain the bicyclo[3.2.1]octane skeleton. nih.govnih.govdicp.ac.cn For example, several neolignans, which are formed from the dimerization of phenylpropanoid units, feature this bridged ring system. nih.govacs.orgnih.gov The total synthesis of these compounds often involves strategies to construct the bicyclo[3.2.1]octane core. nih.govacs.org Similarly, many diterpenoids, a class of natural products derived from four isoprene (B109036) units, have the bicyclo[3.2.1]octane motif as a central structural element. acs.orgethz.chchemrxiv.org The development of synthetic routes to these molecules is an active area of research, where versatile building blocks are key to efficient syntheses. rsc.org

Natural Product ClassExamples
NeolignansKadsurenin C, Kadsurenin L, Cinerin C, Crocatin B
DiterpenoidsHarziane, Principinol D, Aconitine

Beyond the total synthesis of natural products, this compound and related derivatives are valuable for creating bioactive analogues and new core scaffolds. acs.orgethz.chd-nb.info By altering the structure of natural products, chemists can investigate structure-activity relationships and potentially develop new therapeutic agents with enhanced properties. The bicyclo[3.2.1]octane framework acts as a rigid scaffold for attaching different functional groups, leading to the creation of compound libraries for biological screening. nih.gov This approach is fundamental to medicinal chemistry and drug discovery.

Contribution to Scaffold Diversity and Molecular Complexity Generation in Organic Synthesis

The use of building blocks such as this compound plays a significant role in generating diverse scaffolds and increasing molecular complexity in organic synthesis. nih.gov The rigid, three-dimensional structure of the bicyclo[3.2.1]octane system offers a defined spatial arrangement for substituents, a desirable trait in designing molecules for specific biological targets. By incorporating this scaffold into synthetic pathways, chemists can explore unique areas of chemical space that are not easily accessible with more conventional starting materials. This ability to create novel and complex molecular structures is crucial for advancing organic synthesis and discovering new functional molecules.

Future Research Directions and Unresolved Challenges in 1 Bromomethyl Bicyclo 3.2.1 Octane Chemistry

Development of Novel and Highly Efficient Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure bicyclo[3.2.1]octane derivatives is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. nih.gov While methods for the asymmetric synthesis of the bicyclo[3.2.1]octane core exist, the development of highly efficient and stereoselective routes to specific derivatives like 1-(bromomethyl)bicyclo[3.2.1]octane remains an active area of research. nih.govresearchgate.net

Future research should focus on the development of novel catalytic asymmetric methods. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, and its application to the synthesis of bicyclo[3.2.1]octanes has shown promise. mdpi.comrsc.orgnih.gov For instance, quinine-thiourea catalysts have been successfully employed in the tandem Wittig/intramolecular Michael/intramolecular aldol (B89426) reactions to produce chiral methanobenzo[f]azulenes, which contain the bicyclo[3.2.1]octane skeleton. nih.gov Further exploration of different organocatalysts and reaction cascades could lead to more direct and efficient syntheses of chiral this compound.

Another promising approach is the use of chiral auxiliaries. While potentially less atom-economical, chiral auxiliaries can provide high levels of stereocontrol in the construction of the bicyclic framework. nih.gov Research into easily attachable and removable chiral auxiliaries that can direct the formation of the desired stereoisomer of this compound would be a valuable contribution.

Catalyst/MethodKey FeaturesPotential Application to this compound
Quinine-Thiourea Organocatalysis Tandem reactions, high enantioselectivity. nih.govDirect asymmetric synthesis from acyclic precursors.
Chiral Auxiliary Control High stereocontrol. nih.govStereoselective construction of the bicyclic core prior to bromomethylation.
Enzyme-Mediated Reactions High specificity and mild conditions.Enantioselective functionalization of a pre-existing bicyclo[3.2.1]octane core.

Exploration of Undiscovered Reactivity Modes for the Bromomethyl Moiety in Bridged Systems

The bromomethyl group in this compound is a primary alkyl halide, and its reactivity is typically dominated by nucleophilic substitution (SN2) and elimination (E2) reactions. However, the unique steric and electronic environment of the bicyclo[3.2.1]octane framework could lead to novel and unexplored reactivity patterns.

One area for future investigation is the participation of the bridged ring system in reactions at the bromomethyl carbon. The rigid structure of the bicyclic system may influence the transition states of reactions, potentially leading to unexpected stereochemical outcomes or reaction pathways. For example, transannular cyclization reactions involving the bromomethyl group and a remote functional group on the bicyclic scaffold could provide access to novel polycyclic architectures. researchgate.netrsc.org

Furthermore, the generation of a radical at the methylene (B1212753) carbon of the bromomethyl group could initiate interesting intramolecular reactions. Radical cyclizations are powerful methods for the formation of C-C bonds, and in the context of this compound, could lead to the formation of new ring systems fused to the original bicyclic core. nih.govresearchgate.netrsc.org The study of such radical-mediated transformations remains a fertile ground for discovery.

Integration of Advanced Mechanistic Elucidations through Hybrid Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for the rational design of new synthetic methods and the prediction of reaction outcomes. A combination of experimental and computational techniques can provide detailed insights into reaction pathways, transition state structures, and the factors controlling selectivity.

Experimental techniques such as kinetic studies, isotopic labeling, and in-situ reaction monitoring using spectroscopic methods (e.g., NMR, IR) can provide valuable data on reaction rates and intermediates. For instance, understanding the kinetic parameters of cyclization reactions involving radical intermediates can help in optimizing reaction conditions. researchgate.net

Computational chemistry, particularly density functional theory (DFT) calculations, can be used to model reaction profiles, identify transition states, and rationalize observed stereoselectivities. For example, computational studies can help to understand the preference for certain cyclization pathways in radical reactions or the facial selectivity in asymmetric catalytic reactions. nih.gov The synergy between experimental and computational approaches will be instrumental in unraveling the complex mechanistic details of reactions involving this bridged bicyclic compound.

Strategies for Sustainable Synthesis of Halogenated Bridged Bicyclic Compounds

The principles of green chemistry are increasingly important in modern organic synthesis. rsc.orgrsc.org The development of sustainable methods for the synthesis of halogenated bridged bicyclic compounds like this compound is a significant challenge that needs to be addressed.

Future research should focus on minimizing the environmental impact of synthetic routes. This includes the use of less toxic and more environmentally benign reagents and solvents. For example, the use of visible-light-mediated halogenation methods could provide a more sustainable alternative to traditional halogenating agents. rsc.org Additionally, developing catalytic methods that operate under mild conditions with high atom economy will be crucial. rsc.org

The development of synthetic routes starting from renewable resources is another important aspect of sustainable chemistry. Exploring pathways to synthesize the bicyclo[3.2.1]octane framework from biomass-derived starting materials would be a significant step towards a greener synthesis of these important molecules. Furthermore, strategies for the recycling of catalysts and solvents should be integrated into the synthetic design.

Sustainability StrategyKey ObjectivesRelevance to this compound Synthesis
Green Reagents and Solvents Reduce toxicity and environmental impact. rsc.orgReplacing hazardous halogenating agents and chlorinated solvents.
Catalytic Methods Increase efficiency, reduce waste. rsc.orgrsc.orgDeveloping high-turnover catalytic systems for asymmetric synthesis.
Renewable Feedstocks Reduce reliance on fossil fuels.Synthesizing the bicyclic core from biomass-derived precursors.
Atom Economy Maximize incorporation of starting materials into the final product. rsc.orgDesigning reaction cascades that minimize the formation of byproducts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.